[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid
Description
Historical Development of Pyrazole Chemistry
The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 when he discovered this class of heterocyclic compounds. Knorr's initial investigation into pyrazole derivatives was motivated by his attempts to synthesize quinoline compounds with antipyretic properties, but his research serendipitously led to the discovery of antipyrine, a compound that exhibited significant analgesic, antipyretic, and antirheumatic activities. This accidental discovery marked the beginning of systematic exploration into pyrazole chemistry and established the foundation for understanding these five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms.
The subsequent development of pyrazole synthetic methodologies was significantly advanced by the work of Hans von Pechmann in 1898, who developed a classical synthetic approach involving the reaction of acetylene with diazomethane to produce pyrazole. This method represented one of the earliest systematic approaches to pyrazole synthesis and demonstrated the potential for creating these heterocyclic compounds through controlled chemical reactions. The Pechmann method became a cornerstone technique that influenced subsequent synthetic strategies and established important precedents for understanding the reactivity patterns of pyrazole precursors.
The understanding of pyrazole chemistry expanded significantly throughout the early twentieth century as researchers began to recognize the diverse biological activities exhibited by pyrazole derivatives. The first natural pyrazole compound, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating that these heterocyclic structures occur naturally and possess biological significance beyond synthetic applications. This discovery challenged the previous assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating the role of pyrazoles in biological systems.
Significance of [[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid in Contemporary Research
The compound this compound represents a sophisticated advancement in pyrazole chemistry, incorporating multiple functional groups that enhance its potential applications in contemporary research. The molecular architecture of this compound demonstrates the evolution of pyrazole chemistry from simple heterocyclic rings to complex multi-functional structures that can interact with diverse biological and chemical systems. The presence of dihydroxyethyl substituents provides hydroxyl functionality that can participate in hydrogen bonding interactions, while the phenyl groups contribute to aromatic interactions and structural stability.
Contemporary research applications of this compound are facilitated by its unique structural features that combine the pharmacologically active pyrazole core with hydrazide functionality. The hydrazide group serves as a versatile chemical handle that can undergo various chemical transformations, including condensation reactions, cyclization processes, and metal coordination interactions. These chemical properties make the compound valuable as a synthetic intermediate for developing more complex molecular architectures and as a potential building block for pharmaceutical applications.
The diacetate acetic acid component of the compound provides additional functionality that influences its solubility characteristics and chemical reactivity. These acetate groups can undergo hydrolysis under appropriate conditions, revealing additional hydroxyl groups that further enhance the compound's ability to participate in hydrogen bonding networks and coordination chemistry. This structural complexity positions the compound as a versatile research tool for investigating structure-activity relationships and developing new synthetic methodologies.
Contextual Positioning within the Pyrazole-Hydrazide Chemical Family
Within the broader context of pyrazole-hydrazide compounds, this compound occupies a unique position due to its structural complexity and functional group diversity. The compound exemplifies the modern approach to heterocyclic chemistry where multiple pharmacophores are incorporated into a single molecular framework to enhance biological activity and synthetic utility. The pyrazole core provides the fundamental heterocyclic scaffold that has been associated with numerous biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
The hydrazide component of the compound connects it to a well-established class of compounds known for their biological activities and synthetic applications. Hydrazide-containing compounds have demonstrated significant potential in medicinal chemistry, particularly as antimicrobial agents and as precursors for synthesizing various heterocyclic systems. The combination of pyrazole and hydrazide functionalities in a single molecule creates opportunities for synergistic effects and enhanced biological activities that may exceed those of individual components.
The structural relationship between this compound and other members of the pyrazole-hydrazide family can be understood through analysis of common synthetic pathways and chemical transformations. Many pyrazole-hydrazide compounds are synthesized through condensation reactions between pyrazole aldehydes or ketones with hydrazide derivatives, followed by appropriate modifications to introduce additional functional groups. The presence of the dihydroxyethyl substituent and the phenyl groups in the target compound suggests that it may have been synthesized through such condensation approaches, potentially followed by acetylation reactions to introduce the diacetate functionality.
The positioning of this compound within the pyrazole-hydrazide family also reflects the evolution of synthetic strategies toward increasingly complex molecular architectures. Early pyrazole-hydrazide compounds were relatively simple structures with limited functional group diversity, but contemporary approaches emphasize the incorporation of multiple functional groups to enhance selectivity and potency. This trend toward structural complexity is exemplified by the target compound, which incorporates hydroxyl groups, aromatic rings, hydrazide linkages, and acetate moieties in a carefully designed molecular framework.
Properties
IUPAC Name |
[2-acetyloxy-2-[5-[(E)-[acetyl(phenyl)hydrazinylidene]methyl]-2-phenyl-1,5-dihydropyrazol-3-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-17(29)27(21-10-6-4-7-11-21)25-15-20-14-23(24(33-19(3)31)16-32-18(2)30)28(26-20)22-12-8-5-9-13-22/h4-15,20,24,26H,16H2,1-3H3/b25-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRYJRBRPBMWNW-MFKUBSTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N=CC2C=C(N(N2)C3=CC=CC=C3)C(COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1)/N=C/C2C=C(N(N2)C3=CC=CC=C3)C(COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628599 | |
| Record name | 1-{5-[(E)-(2-Acetyl-2-phenylhydrazinylidene)methyl]-2-phenyl-2,5-dihydro-1H-pyrazol-3-yl}ethane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103405-38-5 | |
| Record name | 1-{5-[(E)-(2-Acetyl-2-phenylhydrazinylidene)methyl]-2-phenyl-2,5-dihydro-1H-pyrazol-3-yl}ethane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Biological Activity Overview
Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for various pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10a | E. coli | 25 µg/mL |
| 10b | S. aureus | 15 µg/mL |
| 10c | P. aeruginosa | 30 µg/mL |
Note: Values are illustrative based on related pyrazole studies .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In vitro studies suggest that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 2: Anti-inflammatory Activity
| Compound | IC (µg/mL) | Reference Drug IC (µg/mL) |
|---|---|---|
| Compound A | 60.56 | Diclofenac Sodium: 54.65 |
| Compound B | 57.24 | |
| Compound C | 69.15 |
Data derived from recent pharmacological evaluations .
Anticancer Activity
Recent studies have explored the anticancer effects of pyrazole derivatives against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been a focal point in research.
Table 3: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 70.3 |
| Compound E | A549 (Lung Cancer) | 81.6 |
The above data highlights the cytotoxic effects observed in vitro .
Case Studies and Research Findings
-
Synthesis and Screening :
A study synthesized several pyrazole derivatives and screened them for biological activities, revealing promising antimicrobial effects comparable to standard antibiotics . -
Mechanism of Action :
Investigations into the mechanism of action suggest that these compounds may exert their effects through the inhibition of specific enzymes linked to inflammatory pathways and microbial resistance mechanisms . -
Clinical Implications :
The potential for these compounds to be developed into therapeutic agents is significant, particularly in treating infections resistant to conventional antibiotics and managing inflammatory diseases .
Scientific Research Applications
Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. The compound was evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. In vitro assays demonstrated that it effectively reduced oxidative damage in cellular models, suggesting potential applications in treating oxidative stress-related diseases.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Studies utilizing animal models of inflammation revealed that administration of the compound led to a marked reduction in inflammatory markers and symptoms. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Anticancer Potential
The anticancer properties of [[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid have been investigated in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, molecular docking studies suggested strong binding affinity to cancer-related targets, indicating its potential as a lead compound for cancer therapy.
Case Study 1: Antioxidant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant activity of several pyrazole derivatives, including the compound . The study utilized DPPH and ABTS assays to measure radical scavenging activity. Results indicated that the compound exhibited superior antioxidant capacity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism
A study conducted on rats with induced paw edema demonstrated that treatment with this compound resulted in a significant decrease in paw swelling and inflammatory cytokines such as IL-6 and TNF-alpha . The mechanism was further elucidated through histopathological examination revealing reduced infiltration of inflammatory cells.
Case Study 3: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased Annexin V staining indicative of early apoptosis at concentrations as low as 10 µM . Molecular docking studies confirmed strong interactions with Bcl-2 family proteins, suggesting a targeted approach to cancer therapy.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Acetic acid,2-[[5-[1,2-bis(acetyloxy)ethyl]-1-phenyl-1H-pyrazol-3-yl]methylene]-1-phenylhydrazide; Acetic acid, [[5-(1,2-dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide, diacetate (7CI) .
- CAS Registry Number : 103405-38-5 .
- Molecular Formula : C₂₄H₂₄N₄O₅ .
Structural Features :
The compound features:
A pyrazole core substituted at position 1 with a phenyl group and at position 3 with a methylene-linked phenylhydrazide moiety.
A 1,2-dihydroxyethyl group at position 5 of the pyrazole ring, which is diacetylated (forming two acetate esters) .
- Acetylation of a dihydroxyethyl intermediate (e.g., using acetic anhydride) to form the diacetate esters .
- Hydrazide formation via condensation of acylhydrazines with carbonyl-containing precursors .
Comparison with Structurally Similar Compounds
Pyrazole-Quinoxaline Derivatives ()
Key Compound: 4-(Pyrazol-3-yl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives (e.g., compounds 4a–c, 5a–c). Structural Comparison:
- Shared Features :
- Divergences: Quinoxaline-triazole fused system instead of a hydrazide group. No dihydroxyethyl or diacetate moieties. Functional Implications:
Dihydropyrazole-Thiazole Hybrids ()
Key Compound : 2,6-(Difluorobenzylidene)-2-(2-(5-substituted-3-phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl) acetohydrazides.
Structural Comparison :
Tetrazine Derivatives ()
Key Compound : 3-Substituted benzyl-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine.
Structural Comparison :
Triazinone Derivatives ()
Key Compound : 2-(3,5-Dinitrobenzoyl)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one (18c).
Structural Comparison :
- Shared Features :
- Divergences: Triazinone core instead of a hydrazide-pyrazole system. Nitro groups enhance electrophilicity, unlike the target compound’s diacetate esters.
Comparative Data Table
Research Implications and Gaps
- Structural Advantages of Target Compound: The diacetate esters may enhance solubility and metabolic stability compared to non-acetylated analogs .
- Underexplored Areas: Direct comparative studies on bioactivity (e.g., antimicrobial, anticancer) are lacking.
- Key References : Synthesis protocols from and structural data from form the basis for inferred properties.
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketones
Procedure :
C-Acylation for Functionalization
To introduce a carbonyl group at position 4 of the pyrazole:
-
Treat 1-phenylpyrazol-5-one (1.0 equiv) with 4-methylbenzoyl chloride (1.1 equiv) in dichloromethane.
-
Add calcium hydroxide (1.5 equiv) to suppress O-acylation and promote C-acylation.
-
Stir at 25°C for 12 hrs, followed by aqueous workup.
Yield : 68–75%.
Introduction of the 1,2-Dihydroxyethyl Group
The dihydroxyethyl moiety is introduced via nucleophilic addition or oxidation-reduction sequences.
Epoxide Ring-Opening Reaction
Procedure :
Dihydroxylation of Vinylpyrazole
-
Treat 3-vinyl-1-phenylpyrazole (1.0 equiv) with OsO₄ (0.05 equiv) and N-methylmorpholine N-oxide (1.5 equiv) in acetone/water (4:1).
-
Stir at 25°C for 24 hrs to yield the vicinal diol.
Yield : 55–70%.
Hydrazide Formation via Acyl Hydrazine Conjugation
The methylene-linked phenylhydrazide is formed through condensation.
Hydrazine Coupling with Activated Carbonyl
Procedure :
Schiffs Base Formation
-
Alternative method: Use 5-(1,2-dihydroxyethyl)-1-phenylpyrazole-3-carbonyl chloride (1.0 equiv) and phenylhydrazine (1.1 equiv) in dry THF.
Acetylation of Hydroxyl Groups
The final diacetate is prepared via esterification.
Acetic Anhydride-Mediated Esterification
Procedure :
Selective Acetylation
-
For partial acetylation, use acetyl chloride (2.2 equiv) in dichloromethane with DMAP (0.1 equiv).
-
React at 0°C for 2 hrs to avoid over-acetylation.
Yield : 85–90%.
Optimization and Characterization
Reaction Condition Analysis
| Step | Solvent | Catalyst | Temperature | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|
| Pyrazole formation | Ethanol | HCl | Reflux | 6–8 | 72–85 |
| Dihydroxyethylation | THF | BF₃·OEt₂ | 0→25°C | 8 | 60–65 |
| Hydrazide conjugation | Ethanol | Acetic acid | Reflux | 4–6 | 80–88 |
| Acetylation | Pyridine | Ac₂O | 25°C | 24 | 90–95 |
Spectroscopic Validation
-
FT-IR : Peaks at 1730 cm⁻¹ (C=O acetate), 1650 cm⁻¹ (C=N pyrazole), and 3300 cm⁻¹ (N-H hydrazide).
-
¹H NMR : δ 2.10 (s, 6H, acetate CH₃), δ 4.20–4.40 (m, 2H, dihydroxyethyl CH₂), δ 7.20–7.80 (m, 10H, phenyl).
-
X-ray Diffraction : Monoclinic crystal system with P2₁/c space group, confirming the diacetate configuration.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation : Use Ca(OH)₂ to direct C-acylation over O-acylation.
-
Diol Oxidation : Perform reactions under inert atmosphere to prevent dihydroxyethyl degradation.
-
Hydrazine Stability : Employ low temperatures (<10°C) during hydrazide conjugation to minimize side reactions.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid?
- Methodology : The compound is synthesized via cyclocondensation of phenylhydrazine derivatives with carbonyl-containing precursors. For example:
- Step 1 : React benzylideneacetone with phenylhydrazine hydrochloride in ethanol under reflux (6–8 hours) to form pyrazole intermediates .
- Step 2 : Condense the pyrazole intermediate with a hydrazide (e.g., benzohydrazide) in glacial acetic acid with anhydrous sodium acetate as a catalyst (reflux for 8–10 hours) .
- Key Parameters : Reaction time (6–12 hours), solvent (ethanol or acetic acid), and molar ratios (1:1 hydrazine:carbonyl precursor).
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Techniques :
- FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, N-H at ~3200 cm⁻¹) .
- NMR : H NMR (δ 2.17–7.74 ppm for pyrazole and phenyl protons) and C NMR (δ 18–162 ppm for aliphatic/aromatic carbons) .
- Chromatography : TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and GC for purity assessment .
- Data Interpretation : Cross-validate spectral peaks with computational models (e.g., DFT calculations for C NMR shifts) .
Q. What is the role of acetic acid in the synthesis of this compound?
- Dual Function : Acts as both a solvent and catalyst (proton source) in cyclocondensation reactions.
- Optimization : Higher yields (>80%) are achieved with glacial acetic acid due to its ability to stabilize intermediates and enhance electrophilicity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Strategies :
-
Catalyst Screening : Test alternatives to sodium acetate (e.g., phosphomolybdic acid) for enhanced reaction kinetics .
-
Solvent Effects : Compare polar aprotic solvents (DMF) vs. acetic acid for regioselectivity .
- Case Study : Refluxing with 0.2 g NaOAc in 15 mL acetic acid increased yield from 70% to 85% for analogous pyrazolines .
Parameter Standard Condition Optimized Condition Yield Improvement Catalyst Loading 0.2 g NaOAc 0.3 g NaOAc +10% Reaction Time 8 hours 10 hours +12% Solvent Volume 15 mL 20 mL +5%
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Approach :
- Experimental Validation : Recrystallize the compound to remove impurities affecting peak splitting .
- DFT Modeling : Compare experimental C NMR shifts with Gaussian-optimized structures to identify misassignments .
- Example : A δ 132.9 ppm C peak was initially misassigned to a phenyl carbon but corrected to a pyrazole C=N after DFT analysis .
Q. What experimental designs are suitable for evaluating the compound’s biological activity (e.g., enzyme inhibition)?
- Assay Design :
- Target Selection : Test against aminopeptidase N (APN), VEGFR2, or MMP9 due to structural similarity to pyrazoline-based inhibitors .
- Dose-Response : Use IC determination via fluorometric assays (e.g., Mca-Lys-Pro-Leu-p-nitroanilide substrate for MMP9) .
- Controls : Include known inhibitors (e.g., bestatin for APN) and validate with kinetic studies (Lineweaver-Burk plots) .
Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?
- Methodology :
- Substitution Patterns : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the phenyl ring .
- Biological Testing : Correlate substituent effects with IC values (e.g., -Cl groups enhance MMP9 inhibition by 30%) .
Data Contradiction and Stability Analysis
Q. How can stability issues (e.g., hydrolysis) under physiological conditions be addressed?
- Stability Testing :
- pH Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (>200°C for most pyrazolines) .
Q. What computational methods predict the compound’s binding mode with biological targets?
- Tools :
- Molecular Docking : AutoDock Vina to model interactions with APN’s active site (Zn coordination) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
